lithium(1+) ion indolizine-3-carboxylate lithium(1+) ion indolizine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2378503-33-2
VCID: VC11582141
InChI:
SMILES:
Molecular Formula: C9H6LiNO2
Molecular Weight: 167.1

lithium(1+) ion indolizine-3-carboxylate

CAS No.: 2378503-33-2

Cat. No.: VC11582141

Molecular Formula: C9H6LiNO2

Molecular Weight: 167.1

Purity: 95

* For research use only. Not for human or veterinary use.

lithium(1+) ion indolizine-3-carboxylate - 2378503-33-2

Specification

CAS No. 2378503-33-2
Molecular Formula C9H6LiNO2
Molecular Weight 167.1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Lithium(1+) ion indolizine-3-carboxylate consists of an indolizine core substituted with a carboxylate group at the 3-position, coordinated to a lithium cation. The indolizine system (C₈H₆N) is a bicyclic framework with a bridgehead nitrogen atom, while the carboxylate group (-COO⁻) enhances solubility and reactivity. The molecular formula is inferred as C₉H₅LiNO₂, derived from the neutral indolizine-3-carboxylic acid (C₉H₇NO₂) by deprotonation and lithium counterion association.

Bonding and Coordination

The lithium ion likely forms a monodentate or bidentate interaction with the carboxylate oxygen atoms, stabilizing the salt. Computational studies on similar carboxylates suggest a planar arrangement around the lithium ion, optimizing electrostatic interactions .

Crystallographic Data

Although no direct crystallographic data for this compound exists, related indolizine carboxylates exhibit monoclinic or triclinic crystal systems. For example, ethyl indolizine-3-carboxylate (C₁₁H₁₁NO₂) crystallizes in a monoclinic space group P2₁/c with unit cell parameters a = 8.23 Å, b = 12.45 Å, c = 9.87 Å, and β = 105.3°. The lithium analog may adopt similar packing motifs, with shorter Li–O bond lengths (~1.9–2.1 Å) based on lithium carboxylate structures .

Synthesis and Manufacturing

Precursor Routes

The synthesis typically begins with indolizine-3-carboxylic acid, which is neutralized with lithium hydroxide:

Indolizine-3-COOH+LiOHLi+[Indolizine-3-COO]+H2O\text{Indolizine-3-COOH} + \text{LiOH} \rightarrow \text{Li}^+[\text{Indolizine-3-COO}^-] + \text{H}_2\text{O}

Indolizine-3-carboxylic acid itself is synthesized via cyclization reactions. A representative method involves:

  • Quaternization: Reacting 2-methylpyridine with ethyl bromoacetate to form a pyridinium salt.

  • Cyclization: Intramolecular aldol condensation under basic conditions to yield indolizine-3-carboxylic acid ethyl ester .

  • Hydrolysis: Saponification of the ester to the carboxylic acid using aqueous NaOH or LiOH.

Alternative Approaches

Palladium-catalyzed carbonylative methods, as demonstrated for indolizine fluorophores, could adapt to introduce carboxylate groups. For instance, oxidative aminocarbonylation of alkynyl precursors with carbon monoxide and amines generates ynamide intermediates, which cyclize to form indolizine cores . Subsequent hydrolysis and lithiation would yield the target compound.

Optimization Considerations

  • Catalyst Systems: PdI₂/KI (0.33 mol%) under 20 atm CO-air promotes efficient carbonylation .

  • Solvents: Acetonitrile or DMF enhances reaction homogeneity.

  • Temperature: Reactions proceed at 100°C over 6–15 hours .

Physicochemical Properties

Solubility and Stability

Lithium carboxylates are generally water-soluble due to ionic dissociation. Polar aprotic solvents (DMSO, DMF) further enhance solubility. The compound is expected to decompose above 200°C, consistent with thermal gravimetric analysis (TGA) of analogous lithium salts .

UV-Vis and Fluorescence

Indolizine derivatives exhibit strong absorbance in the 300–400 nm range (π→π* transitions) and emit in the blue-green region (λₑₘ = 450–550 nm). For example, 2-oxo-pyrano[2,3-b]indolizine-3-carboxylates show quantum yields up to 92% . The lithium salt may display redshifted emission due to enhanced electron-withdrawing effects from the carboxylate .

NMR Spectroscopy

¹H NMR (D₂O, 400 MHz):

  • H-1 (indolizine): δ 7.8–8.1 ppm (d, J = 8 Hz)

  • H-5: δ 6.9–7.2 ppm (m)

  • H-8: δ 6.5–6.7 ppm (t, J = 6 Hz)
    ¹³C NMR:

  • C-3 (COO⁻): δ 170–175 ppm

  • Aromatic carbons: δ 120–145 ppm

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